molecular formula C13H13NO3 B2841143 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide CAS No. 329777-82-4

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide

Cat. No. B2841143
CAS RN: 329777-82-4
M. Wt: 231.251
InChI Key: VIEFLZFXOLMOQP-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzodioxol derivative with a cyclopropylacrylamide moiety. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact molecular structure. The benzodioxol group could potentially undergo electrophilic aromatic substitution reactions, while the acrylamide group might participate in various addition reactions .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds similar to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide exhibit significant anticancer properties. For example, a study conducted by Stefely et al. (2010) found that a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a structural resemblance, were effective inhibitors of cancer cell growth. These compounds demonstrated high antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Stefely et al., 2010).

Synthesis and Functionalization for Drug Development

Filatov et al. (2017) described the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. These compounds, related to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, were synthesized using substituted isatins, α-amino acids, and cyclopropenes. This method opens up possibilities for creating new compounds with potential pharmaceutical applications (Filatov et al., 2017).

Anti-Inflammatory and Immunomodulatory Effects

T. Hwang et al. (2003) investigated the effects of 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), a compound structurally similar to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, on human neutrophils. YC-1 was found to inhibit various neutrophil functions, including superoxide anion generation and beta-glucuronidase release, suggesting its potential for treating inflammatory and cardiovascular diseases (Hwang et al., 2003).

Binding and Interaction Studies

Köhler et al. (1985) conducted studies on the binding and interaction of substituted benzamide drugs with dopamine receptors in the brain. These studies are significant for understanding the interaction of similar compounds, like 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, with neurological receptors, which can inform the development of neuroactive drugs (Köhler et al., 1985).

Cytotoxicity and Antitumor Evaluation

In the field of medicinal chemistry, Gupta et al. (2016) explored the synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives, which are structurally related to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide. These derivatives showed promising anticancer, antibacterial, and DNA binding potential, highlighting the importance of such compounds in the development of new anticancer and antibacterial agents (Gupta et al., 2016).

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action. If it’s intended to be a bioactive molecule, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the specific hazards of the compound are not known .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising bioactivity, it might be further optimized and studied in the context of drug discovery. Alternatively, if it has interesting chemical reactivity, it might be studied in the context of synthetic chemistry .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFLZFXOLMOQP-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.